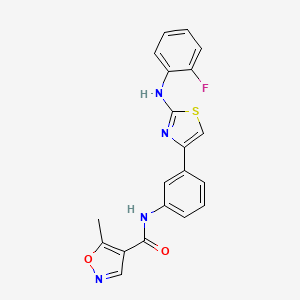

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide

Description

This compound features a thiazole core substituted at the 4-position with a phenyl group bearing a 2-fluorophenylamino moiety at the 2-position. The phenyl ring is further linked to a 5-methylisoxazole-4-carboxamide group. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with compounds targeting BRAF/HDAC dual inhibitors () and antibacterial agents ().

Properties

IUPAC Name |

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c1-12-15(10-22-27-12)19(26)23-14-6-4-5-13(9-14)18-11-28-20(25-18)24-17-8-3-2-7-16(17)21/h2-11H,1H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSORSBNEHXODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluoroaniline with a thioamide under acidic conditions to form 2-((2-fluorophenyl)amino)thiazole.

Coupling with Phenyl Group: The thiazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Isoxazole Formation: The isoxazole ring is formed by cyclization of an appropriate precursor, such as a β-keto ester, under basic conditions.

Final Coupling: The final step involves coupling the isoxazole derivative with the thiazole-phenyl intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental

Biological Activity

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure composed of a thiazole ring, an isoxazole ring, and a fluorinated phenyl group. Its molecular formula is , with a molecular weight of approximately 411.5 g/mol . The presence of various functional groups suggests a diverse range of biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The thiazole and isoxazole rings are known for their roles in drug-target interactions, influencing cellular pathways and gene expression. Specifically, the fluorine atom enhances metabolic stability and bioavailability, which is crucial for therapeutic efficacy .

Target Proteins

Research indicates that compounds with similar structures may target:

- Kinases : Inhibition of kinases like BRAF(V600E) and Aurora-A kinase has been observed in related derivatives.

- Enzymes : Potential inhibition of enzymes involved in inflammatory pathways and tumor growth.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, attributed to the thiazole and isoxazole moieties. Studies suggest that derivatives with similar structures demonstrate significant activity against various bacterial strains .

Antitumor Activity

Preliminary studies indicate that this compound may have anticancer potential. This is supported by structure-activity relationship (SAR) studies showing that modifications in the structure can enhance its potency against cancer cell lines .

Case Studies

- Anticancer Research : A study focusing on thiazole derivatives highlighted their effectiveness against breast cancer cell lines, demonstrating significant apoptosis induction through mitochondrial pathways .

- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of compounds similar to this compound against pathogenic fungi, showing moderate to excellent inhibition rates .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for use in infections. |

| Antitumor | Inhibitory effects on tumor growth; potential applications in cancer therapy. |

| Anti-inflammatory | Modulation of inflammatory pathways; possible use in treating inflammatory diseases. |

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. In vitro studies have shown that N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide can inhibit the proliferation of various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Target Compound | MCF7 | TBD | TBD |

| Compound A | HT29 | 1.98 | Apoptosis induction |

| Compound B | Jurkat | 1.61 | Cell cycle arrest |

The compound's mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

- Disruption of bacterial cell wall synthesis.

- Inhibition of essential enzymes involved in bacterial metabolism.

Preliminary studies suggest that this compound demonstrates minimum inhibitory concentration (MIC) values below 50 µg/mL against key pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. While specific dosage effects in animal models have not been reported, thiazole derivatives are generally known to show enhanced anti-inflammatory activity at dosages around 50 mg/kg.

Study on Anticancer Effects

A recent study investigated the effects of thiazole derivatives on breast cancer cells, revealing that compounds similar to this compound significantly reduced cell viability and induced apoptosis.

Antimicrobial Testing

Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating MIC values below 50 µg/mL, indicating strong antibacterial activity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. For example:

-

Conditions : Hydrolysis proceeds efficiently with 6M HCl (reflux, 6–8 h) or NaOH (aq., 80°C, 4 h) .

-

Applications : Hydrolysis products are precursors for further functionalization (e.g., esterification) .

Electrophilic Substitution on the Thiazole and Aromatic Rings

The thiazole and fluorophenyl groups participate in electrophilic substitution reactions:

Thiazole Ring Reactivity

-

Halogenation : Bromination at the 5-position of the thiazole occurs using N-bromosuccinimide (NBS) in DMF (yield: 23%) .

-

Nitration : Nitration at the 4-position of the phenyl ring (adjacent to the fluorine) is feasible under mixed acid (HNO₃/H₂SO₄).

Fluorophenyl Group Reactivity

The 2-fluorophenyl group shows limited reactivity due to fluorine’s electronegativity but can undergo:

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids modifies the phenyl ring (e.g., introducing methyl groups) .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-couplings, enabling structural diversification:

Redox Reactions

-

Reduction : The isoxazole ring can be reduced to a β-keto amide using LiAlH₄ in THF .

-

Oxidation : The methyl group on the isoxazole oxidizes to a carboxylic acid using KMnO₄ (aq., acidic conditions) .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring undergoes [3+2] cycloaddition with nitrile oxides to form fused heterocycles . Under strong acidic conditions (HCl, reflux), the isoxazole ring opens to yield β-keto amide intermediates.

Amide Bond Functionalization

The carboxamide participates in coupling reactions:

-

Reagents : HATU/DIPEA or EDCI/HOBt facilitate amidation with amines (e.g., phenethylamines) .

-

Applications : Generates analogs with modified pharmacokinetic properties .

Solubility and Stability

Comparison with Similar Compounds

Structural Analogues in BRAF/HDAC Dual Inhibitor Research

describes compounds such as N-{3-[2-(Tert-Butyl)-5-(3-(2,6-Difluorophenylsulfonamido)-2-Fluorophenyl)Thiazol-4-yl]Pyrimidin-2-yl} derivatives . These share:

- Thiazole-pyrimidine cores with fluorophenyl substituents.

- Sulfonamide or carboxamide linkages for enhanced binding affinity.

Key Differences :

- The 2-fluorophenylamino group in the target compound may improve metabolic stability compared to tert-butyl or sulfonamide groups in derivatives .

Thiazole Carboxamides with Pyridinyl Substituents

highlights N-substituted 2-(4-pyridinyl)thiazole carboxamides , synthesized via coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates with amines.

Comparison :

Nitrothiophene Carboxamides (Antibacterial Agents)

and detail compounds like N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13).

Structural and Functional Contrasts :

The nitro group in compounds may confer redox activity, whereas the target’s fluorophenyl and methylisoxazole groups likely enhance target specificity .

Isoxazole Carboxamides with Varied Linkages

synthesizes N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide, featuring a thiophene substituent.

Divergences :

Triazole and Urea Derivatives

and describe 1,2,4-triazole-3-thiones and ureido-linked thiazoles with sulfonylphenyl groups.

Notable Differences:

Challenges :

- Balancing fluorophenylamino incorporation (steric hindrance) with reaction yields.

- Achieving high purity (>95%), as seen in ’s Compound 13 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Start with a multi-step synthesis involving thiazole ring formation via condensation of thiourea derivatives with α-haloketones, followed by coupling with the isoxazole-carboxamide moiety. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity (e.g., acetonitrile or DMF), and catalyst loading. Quantum chemical calculations (e.g., DFT) can predict reaction pathways and intermediates, reducing trial-and-error approaches .

- Key Considerations : Monitor reaction progress via HPLC or LC-MS to ensure intermediate purity. For cyclization steps, iodine and triethylamine in DMF are effective for thiazole formation .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use X-ray crystallography (as demonstrated for structurally similar isoxazole-carboxamide derivatives) to confirm stereochemistry and hydrogen-bonding patterns . Complement with / NMR (assign peaks using 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HRMS) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s thiazole and isoxazole motifs, which are common in kinase inhibitors. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity). For antimicrobial screening, follow CLSI guidelines with MIC determinations against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodology : Synthesize analogs with modifications to the 2-fluorophenylamino group (e.g., substituent position, halogen replacement) and the thiazole ring (e.g., methyl vs. trifluoromethyl groups). Use molecular docking (AutoDock Vina) against target vs. off-target proteins (e.g., PDB entries) to predict binding affinities. Validate with competitive binding assays .

Q. What computational strategies resolve contradictions between predicted and observed biological activity data?

- Methodology : Apply machine learning (e.g., Random Forest or SVM) to analyze discrepancies between in silico predictions (e.g., QSAR models) and experimental IC values. Incorporate solvent-accessible surface area (SASA) calculations to assess compound solubility limitations .

Q. How can reaction scalability challenges be addressed without compromising yield?

- Methodology : Use microreactor systems for hazardous or exothermic steps (e.g., thiazole cyclization). Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates efficiently. Optimize crystallization conditions (e.g., anti-solvent addition rates) using Process Analytical Technology (PAT) tools like Raman spectroscopy .

Q. What techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodology : Employ thermal shift assays (TSA) to identify target proteins by monitoring thermal denaturation shifts. Combine with CRISPR-Cas9 knockouts of suspected targets to confirm functional relevance. For in vivo studies, use radiolabeled - or -analogs for biodistribution tracking .

Data Analysis and Validation

Q. How should researchers validate conflicting cytotoxicity results across cell lines?

- Methodology : Perform transcriptomic profiling (RNA-seq) of resistant vs. sensitive cell lines to identify differentially expressed genes (e.g., efflux pumps or metabolic enzymes). Use siRNA knockdowns to confirm mechanistic contributors. Cross-validate with 3D spheroid models to mimic in vivo heterogeneity .

Q. What statistical approaches are recommended for multivariate analysis of synthetic yield data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.